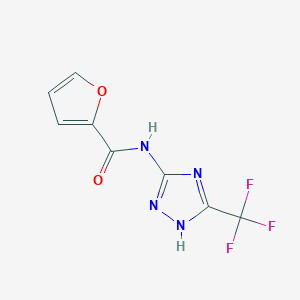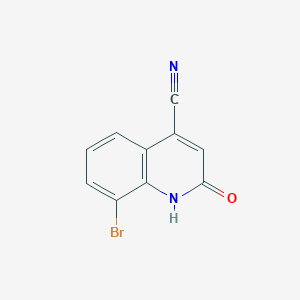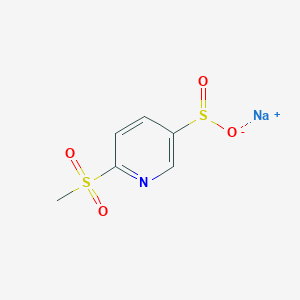
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 5 and 6, a methyl group at position 1, and hydroxyl groups at positions 2 and 4 on the tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or amines in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of diagnostic tools and assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-Methyluracil: Similar in structure but lacks the amino groups at positions 5 and 6.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a triazine ring instead of a pyrimidine ring.
5,6-Diamino-1-methyluracil: Similar but with different functional groups at positions 2 and 4.
Uniqueness: 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H12N4O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4,5-diamino-3-methyl-2,6-dihydro-1H-pyrimidine-2,6-diol |
InChI |
InChI=1S/C5H12N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h4-5,8,10-11H,6-7H2,1H3 |
Clave InChI |
NCBARODVRJFZHS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(NC(C(=C1N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)






![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)


![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)


